![molecular formula C13H10BF3O4 B1456150 {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid CAS No. 958457-41-5](/img/structure/B1456150.png)
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Overview
Description
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C13H10BF3O4 and its molecular weight is 298.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various biologically active molecules .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by factors such as its stability and the presence of palladium catalysts .
Result of Action
The molecular effect of this compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the Suzuki–Miyaura coupling, such as the presence of a palladium catalyst and the tolerance of the reaction to different functional groups .
Biological Activity
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS Number: 958457-41-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethoxy group, which enhances its pharmacological properties through increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C13H10BF3O4
- Molecular Weight : 298.02 g/mol
- Structure : The compound consists of a phenylboronic acid moiety linked to a trifluoromethoxy-substituted phenoxy group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. One of the key mechanisms involves the inhibition of specific hydrolases, such as α/β-hydrolase domain (ABHD) enzymes. Research indicates that this compound can selectively inhibit ABHD3 with significant potency, demonstrating over 95% blockade at a concentration of 0.5 μM without affecting other serine hydrolases in human cancer cell lines .
Antimicrobial Activity
Studies have shown that this compound exhibits promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tb). In vitro assays revealed that derivatives of this compound demonstrated enhanced efficacy against replicating and non-replicating strains of M. tb, with some analogs exhibiting up to an 89-fold increase in potency compared to parent compounds in animal models .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects against Leishmania donovani and Trypanosoma cruzi. Inhibition studies reported IC50 values indicating effective growth suppression in mouse macrophages and human cell lines, suggesting potential therapeutic applications in treating leishmaniasis and Chagas disease .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and trifluoromethoxy groups have been investigated to enhance solubility and potency. For instance, the introduction of different substituents on the aromatic rings has been shown to significantly affect both the solubility profiles and the inhibitory activities against target enzymes .
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
R-152 | OCF3 | 2.3 | Antiparasitic |
R-154 | NHCONH | 1.47 | Antitubercular |
R-175 | OCF3 | 0.14 | Enhanced potency |
Case Studies
- Antitubercular Efficacy : A study highlighted that a derivative of this compound showed a significant reduction in bacterial load in mouse models infected with M. tb, indicating its potential as a novel therapeutic agent in tuberculosis treatment .
- Inhibition of Cancer Cell Proliferation : Research demonstrated that this compound could inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, thereby reducing cell proliferation in various cancer cell lines.
Scientific Research Applications
{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid, also known as (4-(4-(trifluoromethoxy)phenoxy)phenyl)boronic acid, is a boronic acid derivative that features a trifluoromethoxy group attached to a phenoxy moiety. The molecular formula of this compound is C13H10BF3O4, and its CAS number is 958457-41-5 .
IUPAC Name: [4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid
Molecular Weight: 298.02 g/mol
SMILES: B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
InChI: InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H
InChIKey: SIWUQLYUFGJITE-UHFFFAOYSA-N
Scientific Research Applications
This compound is used in various scientific research fields, particularly in synthesizing biologically active molecules.
Drug Development
This compound can be useful in developing compounds that modulate SMN protein function, potentially leading to new therapeutic strategies for SMA. this compound serves as a building block in studies, and inhibiting LDH can hinder the proliferation of cancer cells.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets.
Analogues
Several compounds share structural similarities with this compound.
4-(Trifluoromethoxy)phenylboronic acid
4-(Trifluoromethoxy)phenylboronic acid is a key compound in organic synthesis, especially in Suzuki-Miyaura reactions .
Applications:
Drug Development: It is a crucial intermediate in synthesizing pharmaceuticals, particularly in developing treatments for cancer and other diseases .
Organic Synthesis: It is employed in cross-coupling reactions, essential for constructing complex organic molecules and producing agrochemicals and fine chemicals .
Material Science: This compound is used to create advanced materials like polymers and nanomaterials, enhancing durability and performance in electronics and coatings .
Analytical Chemistry: It serves as a reagent in analytical techniques like chromatography and spectroscopy, helping researchers detect and quantify compounds with high precision .
Environmental Chemistry: It is utilized in studying the behavior of pollutants and developing environmental remediation methods, contributing to cleaner ecosystems and sustainable practices .
(4-(Pyren-1-yl)phenyl)boronic acid
(4-(Pyren-1-yl)phenyl)boronic acid has a wide range of scientific research applications.
Applications:
Sensing: This compound can be used to develop sensors for detecting various analytes, such as glucose and other diols.
Imaging: Due to its fluorescent properties, it can be used in imaging applications, including fluorescence microscopy and bioimaging.
Drug Delivery: It can be used in designing drug delivery systems, where it can interact with specific biological targets.
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUQLYUFGJITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718330 | |
Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958457-41-5 | |
Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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